Thietan-3-yl 4-methylbenzenesulfonate
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Overview
Description
Thietan-3-yl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C10H12O3S2. It is a four-membered thiaheterocycle, which means it contains a sulfur atom within a ring structure. This compound is notable for its applications in organic synthesis and its role as an intermediate in the preparation of various sulfur-containing compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thietan-3-yl 4-methylbenzenesulfonate can be synthesized through several methods. One common approach involves the nucleophilic substitution of 3-haloalkan-1-ols or disulfonates of alkane-1,3-diols with sodium sulfide . Another method includes the intramolecular substitution of 3-mercaptoalkyl halides or sulfonates . Additionally, photochemical [2 + 2] cycloadditions of alkenes and thiocarbonyl compounds are used to synthesize thietanes .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions: Thietan-3-yl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thietane ring into sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or thioethers.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles attack the less substituted carbon atom in the thietane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thietanes depending on the nucleophile used.
Scientific Research Applications
Thietan-3-yl 4-methylbenzenesulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of thietan-3-yl 4-methylbenzenesulfonate involves its interaction with various molecular targets. The compound can undergo nucleophilic attack, leading to ring-opening reactions that form reactive intermediates. These intermediates can then participate in further chemical transformations, making the compound a versatile building block in organic synthesis .
Comparison with Similar Compounds
Thiiranes: These are three-membered sulfur-containing rings that undergo similar ring-opening reactions.
Aziridines: Nitrogen analogs of thiiranes, used in the synthesis of nitrogen-containing compounds.
Uniqueness: Thietan-3-yl 4-methylbenzenesulfonate is unique due to its four-membered ring structure, which provides distinct reactivity compared to its three-membered counterparts. The presence of the sulfonate group also enhances its solubility and reactivity in various chemical environments .
Properties
Molecular Formula |
C10H12O3S2 |
---|---|
Molecular Weight |
244.3 g/mol |
IUPAC Name |
thietan-3-yl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C10H12O3S2/c1-8-2-4-10(5-3-8)15(11,12)13-9-6-14-7-9/h2-5,9H,6-7H2,1H3 |
InChI Key |
LJXNAKQXIUYCAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CSC2 |
Origin of Product |
United States |
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